N-(4-aminocyclohexyl)-3-methylbutanamide
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Overview
Description
N-(4-aminocyclohexyl)-3-methylbutanamide is an organic compound that features a cyclohexyl ring with an amino group and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-3-methylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-aminocyclohexanone and 3-methylbutanoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-aminocyclohexanone is reacted with 3-methylbutanoyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. This may involve:
Catalysts: Using catalysts to increase the reaction rate.
Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Automation: Utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-aminocyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(4-aminocyclohexyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism of action of N-(4-aminocyclohexyl)-3-methylbutanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-aminocyclohexyl)acetamide: Similar structure but with an acetamide moiety instead of a butanamide.
N-(4-aminocyclohexyl)propionamide: Contains a propionamide group instead of a butanamide.
Uniqueness
N-(4-aminocyclohexyl)-3-methylbutanamide is unique due to its specific combination of a cyclohexyl ring with an amino group and a butanamide moiety, which imparts distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H22N2O |
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Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(4-aminocyclohexyl)-3-methylbutanamide |
InChI |
InChI=1S/C11H22N2O/c1-8(2)7-11(14)13-10-5-3-9(12)4-6-10/h8-10H,3-7,12H2,1-2H3,(H,13,14) |
InChI Key |
VISDGRZPGAYFOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1CCC(CC1)N |
Origin of Product |
United States |
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